4-tert-Butyl-1-nitrosopiperidine
Overview
Description
4-tert-Butyl-1-nitrosopiperidine: is an organic compound with the molecular formula C₉H₁₈N₂O. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitroso group (-NO) attached to the nitrogen atom. The tert-butyl group at the fourth position of the piperidine ring provides steric hindrance, influencing the compound’s reactivity and stability .
Scientific Research Applications
4-tert-Butyl-1-nitrosopiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butyl-1-nitrosopiperidine can be synthesized through the nitrosation of 4-tert-butylpiperidine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO₂) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures to control the formation of the nitroso group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted piperidines
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1-nitrosopiperidine involves its interaction with molecular targets through the nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
4-tert-Butylpiperidine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
1-Nitrosopiperidine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-Methyl-1-nitrosopiperidine: Has a methyl group instead of a tert-butyl group, leading to different reactivity and stability
Uniqueness: 4-tert-Butyl-1-nitrosopiperidine is unique due to the combination of the nitroso group and the sterically hindered tert-butyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
4-tert-butyl-1-nitrosopiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8-4-6-11(10-12)7-5-8/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZWACWGVWVKEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCN(CC1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196706 | |
Record name | 4-tert-Butylnitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00805 [mmHg] | |
Record name | N-Nitroso-4-tert-butylpiperidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21298 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
46061-25-0 | |
Record name | 4-tert-Butylnitrosopiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046061250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butylnitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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